molecular formula C17H17NO3 B4563868 3-{[4-(allyloxy)benzyl]amino}benzoic acid

3-{[4-(allyloxy)benzyl]amino}benzoic acid

Cat. No.: B4563868
M. Wt: 283.32 g/mol
InChI Key: YSBKLOYVWAFTSW-UHFFFAOYSA-N
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Description

3-{[4-(allyloxy)benzyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.12084340 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant, Microbiological, and Cytotoxic Activity

Carboxylic acids derived from plants, including benzoic acid analogs, are known for their antioxidant, antimicrobial, and cytotoxic properties. The structure of these compounds, including the presence of hydroxyl groups and conjugated bonds, significantly influences their bioactivity. Specifically, compounds with a higher number of hydroxyl groups and conjugated bonds, such as rosmarinic acid, have shown higher antioxidant activity. However, the antimicrobial properties vary based on the microbial strain and experimental conditions, making structure-activity relationships complex. Moreover, the presence of hydroxyl groups in these compounds is linked to their cytotoxic potential, indicating that structural features play a crucial role in their biological activities (Godlewska-Żyłkiewicz et al., 2020).

Metalloporphyrin-Catalysed C-H Bond Functionalisation

The functionalisation of saturated C-H bonds using metalloporphyrin catalysts is a significant area of research, highlighting the potential of these catalysts in organic synthesis. This approach includes hydroxylation, amination, and carbenoid insertion reactions, contributing to the development of new methodologies for the synthesis of complex molecules. The high regio-, diastereo-, or enantioselectivity and high product turnover numbers of these reactions demonstrate the utility of metalloporphyrin-catalysed C-H bond functionalisation in creating biologically active and pharmacologically relevant compounds (Che et al., 2011).

Advanced Oxidation Processes for Compound Degradation

Advanced Oxidation Processes (AOPs) are employed for the degradation of recalcitrant compounds, including pharmaceuticals, in aqueous environments. The review of acetaminophen degradation by AOPs showcases the generation of various by-products, their biotoxicity, and proposed degradation pathways. This research contributes to understanding the environmental impact of pharmaceutical compounds and the effectiveness of AOPs in mitigating this impact, providing a foundation for future studies aimed at enhancing degradation mechanisms (Qutob et al., 2022).

Pharmacological Evaluation of Novel Compounds

Research on benzofused thiazole derivatives highlights their potential as antioxidant and anti-inflammatory agents. The synthesis and evaluation of these compounds demonstrate their utility in developing therapeutic agents for various diseases, emphasizing the importance of structural modifications in enhancing biological activity (Raut et al., 2020).

Properties

IUPAC Name

3-[(4-prop-2-enoxyphenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-10-21-16-8-6-13(7-9-16)12-18-15-5-3-4-14(11-15)17(19)20/h2-9,11,18H,1,10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBKLOYVWAFTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.